![molecular formula C26H25ClN4O2S B2451609 3-[3-(3-氟苯基)-1,2,4-噁二唑-5-基]-1-甲基-5-[(1-苯基环丙基)羰基]-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶 CAS No. 1112412-01-7](/img/structure/B2451609.png)
3-[3-(3-氟苯基)-1,2,4-噁二唑-5-基]-1-甲基-5-[(1-苯基环丙基)羰基]-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups including a fluorophenyl group, an oxadiazole ring, a pyrazolo[4,3-c]pyridine ring, and a phenylcyclopropylcarbonyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the oxadiazole ring can participate in nucleophilic substitution reactions, and the pyrazolo[4,3-c]pyridine ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .科学研究应用
分子构象和氢键
与3-[3-(3-氟苯基)-1,2,4-噁二唑-5-基]-1-甲基-5-[(1-苯基环丙基)羰基]-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶密切相关的化合物已被研究其分子构象和氢键。这些化合物中的还原吡啶环通常采用半椅构象,并观察到各种氢键相互作用,如C-H...π(芳香)和C-H...O,这些相互作用有助于这些化合物的分子结构和稳定性(Sagar et al., 2017)。
合成和结构阐明
新衍生物和相关化合物的合成是一个重要的研究领域。例如,从相关化合物出发探索了吡唑并[1,5-a]嘧啶、三唑并[4,3-a]嘧啶和噻吩并[2,3-b]吡啶的合成,导致了一系列新颖结构的产生。这些新合成化合物的结构通常通过各种分析和光谱方法阐明(Abdelhamid & Gomha, 2013)。
作为结核病抑制剂的开发
该化合物的衍生物,特别是3-苯基-4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶系列,已被开发并评估为结核分枝杆菌的抑制剂。这种应用展示了这类化合物在治疗传染病中的潜在用途(Samala et al., 2013)。
互变异构和稳定性研究
对类似化合物的互变异构和稳定性的研究揭示了它们在不同环境中的行为的见解,这对它们在科学研究中的应用至关重要。这些研究通常涉及探索化合物在不同状态下的结构转变,如晶体或溶液(Gubaidullin et al., 2014)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-[3-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O2S/c1-17-5-7-21(8-6-17)31-25(33)23-22(11-14-34-23)29-26(31)30-12-9-19(10-13-30)24(32)28-16-18-3-2-4-20(27)15-18/h2-8,11,14-15,19H,9-10,12-13,16H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZHINOXYIJGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。